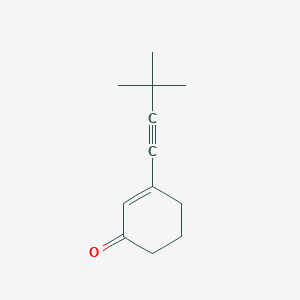
3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one: is an organic compound that features a cyclohexenone ring substituted with a dimethylbutynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one typically involves the alkylation of cyclohexenone with 3,3-dimethyl-1-butyne. This reaction can be catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic addition mechanism, where the alkyne acts as a nucleophile attacking the electrophilic carbonyl carbon of the cyclohexenone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction of the cyclohexenone ring can yield cyclohexanol derivatives.
Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including fragrances and pharmaceuticals .
Wirkmechanismus
The mechanism of action for 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the carbonyl group of the cyclohexenone ring is the primary site of attack by oxidizing agents, leading to the formation of oxidized products . In reduction reactions, the carbonyl group is reduced to a hydroxyl group, resulting in cyclohexanol derivatives .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: A simpler analog without the dimethylbutynyl group.
3,3-Dimethyl-1-butyne: The alkyne component used in the synthesis of the target compound.
Cyclohexanone: The fully saturated analog of cyclohexenone.
Uniqueness: 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a cyclohexenone ring and a dimethylbutynyl group
Eigenschaften
CAS-Nummer |
63923-08-0 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(3,3-dimethylbut-1-ynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
IFJLLVWXBNDZHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
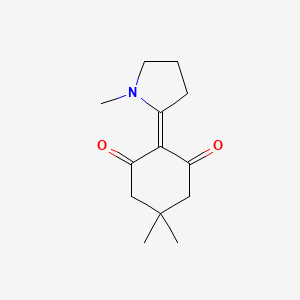

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
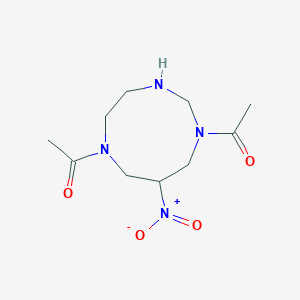
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
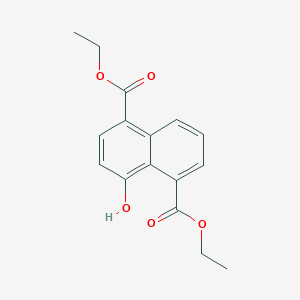


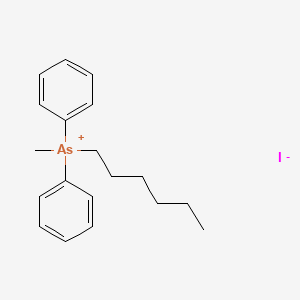
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
